Cas no 149288-33-5 (4-(2,4-dimethylphenoxy)methylbenzoic acid)

4-(2,4-Dimethylphenoxy)methylbenzoic acid is a synthetic benzoic acid derivative featuring a (2,4-dimethylphenoxy)methyl substituent at the para position. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, combining aromatic and carboxylic acid functionalities. The presence of electron-donating methyl groups on the phenoxy moiety enhances its stability and influences reactivity, making it a useful intermediate for further derivatization. Its well-defined molecular structure allows for precise modifications, facilitating applications in drug development and material science. The compound is typically characterized by high purity and consistent performance in synthetic workflows, ensuring reliability in research and industrial applications.
4-(2,4-dimethylphenoxy)methylbenzoic acid structure
149288-33-5 structure
Product Name:4-(2,4-dimethylphenoxy)methylbenzoic acid
CAS No:149288-33-5
MF:C16H16O3
MW:256.296444892883
MDL:MFCD04967206
CID:1324517
PubChem ID:7017095
Update Time:2025-05-21

4-(2,4-dimethylphenoxy)methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-[(2,4-Dimethylphenoxy)methyl]benzoic acid
    • 4-(2,4-DIMETHYL-PHENOXYMETHYL)-BENZOIC ACID
    • AKOS B015940
    • ART-CHEM-BB B015940
    • 4-(2,4-dimethylphenoxy)methylbenzoic acid
    • 149288-33-5
    • BBL038109
    • MFCD04967206
    • 4-((2,4-Dimethylphenoxy)methyl)benzoic acid
    • EN300-228922
    • CS-0280329
    • AKOS000101115
    • STK299347
    • 4-((2,4-Dimethylphenoxy)methyl)benzoicacid
    • 4-(2,4-dimethylphenoxymethyl)benzoic acid
    • MDL: MFCD04967206
    • Inchi: 1S/C16H16O3/c1-11-3-8-15(12(2)9-11)19-10-13-4-6-14(7-5-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
    • InChI Key: BBTKLRFROISVMD-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC(C(=O)O)=CC=1)C1C=CC(C)=CC=1C

Computed Properties

  • Exact Mass: 256.109944368g/mol
  • Monoisotopic Mass: 256.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 46.5Ų

4-(2,4-dimethylphenoxy)methylbenzoic acid Pricemore >>

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Additional information on 4-(2,4-dimethylphenoxy)methylbenzoic acid

4-(2,4-Dimethylphenoxy)methylbenzoic Acid: A Comprehensive Overview

The compound with CAS No. 149288-33-5, known as 4-(2,4-dimethylphenoxy)methylbenzoic acid, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structure and potential applications in drug development and material science. In this article, we will delve into its chemical properties, synthesis methods, biological activities, and recent advancements in its research.

4-(2,4-Dimethylphenoxy)methylbenzoic acid is a derivative of benzoic acid with a substituted phenoxy group. The molecule consists of a benzoic acid core attached to a phenoxy group that is further substituted with two methyl groups at the 2 and 4 positions. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a valuable compound for various applications. The CAS number 149288-33-5 uniquely identifies this compound in chemical databases, ensuring its accurate reference in scientific literature and industry reports.

The synthesis of 4-(2,4-dimethylphenoxy)methylbenzoic acid involves a series of well-established organic reactions. Typically, the phenoxy group is introduced through nucleophilic aromatic substitution or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For instance, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of this compound. Researchers have also explored green chemistry approaches to minimize waste and reduce the environmental footprint of its production.

The physical and chemical properties of 4-(2,4-dimethylphenoxy)methylbenzoic acid are well-documented. It exists as a crystalline solid with a melting point of approximately 150°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. Its UV-Vis spectrum shows strong absorption bands due to the conjugated aromatic system, making it useful in photonic applications. Recent studies have also highlighted its thermal stability, which is crucial for its application in high-temperature environments.

Biologically, 4-(2,4-dimethylphenoxy)methylbenzoic acid has shown promising activity in various assays. It exhibits moderate anti-inflammatory properties, making it a potential candidate for anti-inflammatory drug development. Additionally, recent research has explored its role as an inhibitor of certain enzymes involved in neurodegenerative diseases such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier has been a focal point of recent investigations, with studies employing advanced computational models to predict its pharmacokinetic profile.

In terms of applications, 4-(2,4-dimethylphenoxy)methylbenzoic acid has found utility in the pharmaceutical industry as an intermediate for drug synthesis. Its structure serves as a scaffold for designing more complex molecules with enhanced bioactivity. Furthermore, the compound has been utilized in material science for the development of advanced polymers and coatings due to its ability to form stable covalent bonds under specific conditions.

Recent advancements in the study of 4-(2,4-dimethylphenoxy)methylbenzoic acid have been driven by cutting-edge technologies such as CRISPR-Cas9 gene editing and machine learning algorithms for drug discovery. These tools have enabled researchers to explore novel pathways for synthesizing this compound and optimizing its properties for specific applications. For instance, machine learning models have been employed to predict the optimal reaction conditions for synthesizing this compound with high efficiency.

In conclusion, 4-(2,4-dimethylphenoxy)methylbenzoic acid (CAS No. 149288-33-5) is a versatile compound with significant potential in various fields. Its unique structure, coupled with advancements in synthesis and application techniques, positions it as an important molecule for future research and development efforts.

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